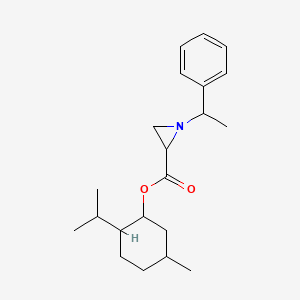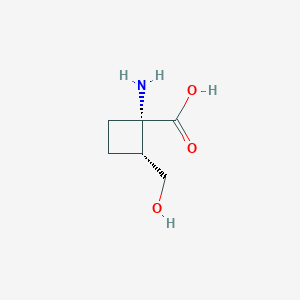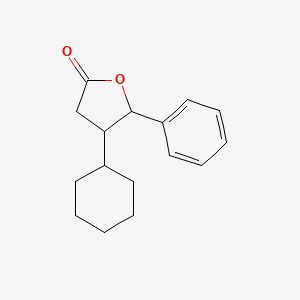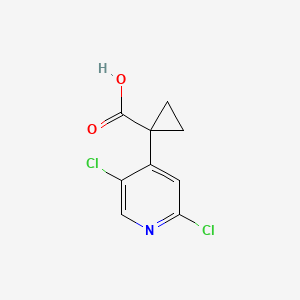
(R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine is a chiral amine compound that features a benzyl carbamate (Cbz) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2,6-dimethyl-5-hepten-1-ol.
Protection: The hydroxyl group of the precursor is protected using a benzyl chloroformate (Cbz-Cl) reagent under basic conditions to form the corresponding carbamate.
Amination: The protected intermediate is then subjected to amination reactions using appropriate amine sources and catalysts to introduce the amine functionality.
Industrial Production Methods
Industrial production of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine may involve optimized large-scale synthesis protocols that ensure high yield and purity. These methods often include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace the Cbz protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloroformate (Cbz-Cl), various nucleophiles
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Functionalized derivatives with different protecting groups
Aplicaciones Científicas De Investigación
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing biochemical processes by binding to active sites or altering receptor activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-N-Boc-2,6-dimethyl-5-hepten-1-amine: Similar structure with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
(S)-N-Cbz-2,6-dimethyl-5-hepten-1-amine: Enantiomer of the compound with opposite chirality.
®-N-Cbz-2,6-dimethyl-5-heptan-1-amine: Similar structure but with a saturated heptane chain instead of a heptene chain.
Uniqueness
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions. Its structural features make it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents.
Propiedades
Fórmula molecular |
C17H25NO2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
benzyl N-(2,6-dimethylhept-5-enyl)carbamate |
InChI |
InChI=1S/C17H25NO2/c1-14(2)8-7-9-15(3)12-18-17(19)20-13-16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3,(H,18,19) |
Clave InChI |
ABJFNMOONXWQRI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide](/img/structure/B12281667.png)









![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
